2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]
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Overview
Description
Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] is a complex organic compound characterized by the presence of a piperazine ring and methoxyphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] typically involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,4-Piperazinediyl)bis[2-(3,4-dimethoxyphenyl)ethanone]
- 1,1’-(1,4-Piperazinediyl)bis[2-(diethylamino)ethanone]
Uniqueness
Ethanone,2,2’-(1,4-piperazinediyl)bis[1-(4-methoxyphenyl)-] is unique due to its specific structural features, such as the presence of methoxy groups and the piperazine ring.
Properties
CAS No. |
82810-69-3 |
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Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H26N2O4/c1-27-19-7-3-17(4-8-19)21(25)15-23-11-13-24(14-12-23)16-22(26)18-5-9-20(28-2)10-6-18/h3-10H,11-16H2,1-2H3 |
InChI Key |
NMOQAIACVKSIGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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